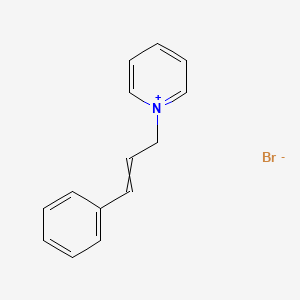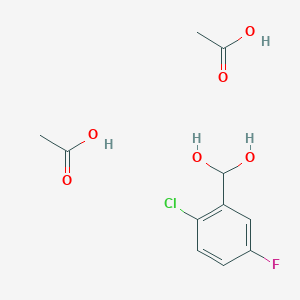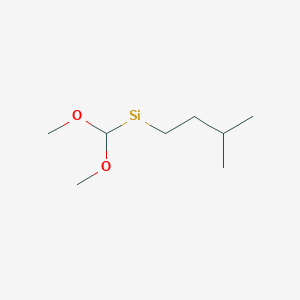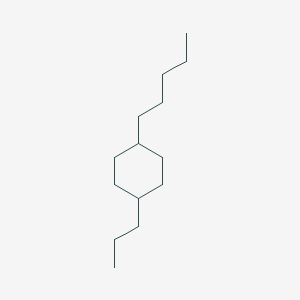
1-Pentyl-4-propylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentyl-4-propylcyclohexane is a cycloalkane compound with the molecular formula C14H28. It consists of a cyclohexane ring substituted with a pentyl group at the first carbon and a propyl group at the fourth carbon. Cycloalkanes like this compound are known for their stability and are commonly used in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Pentyl-4-propylcyclohexane can be synthesized through the alkylation of cyclohexane derivatives. One common method involves the Friedel-Crafts alkylation reaction, where cyclohexane is reacted with pentyl chloride and propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reactants and catalysts is crucial to minimize impurities and maximize efficiency. Additionally, advanced separation techniques such as distillation and chromatography are employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Pentyl-4-propylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) to yield saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), elevated pressure and temperature.
Substitution: Chlorine (Cl2), bromine (Br2), UV light.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
1-Pentyl-4-propylcyclohexane has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and stability of cycloalkanes. It is also employed in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological membranes.
Medicine: Explored for its potential use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Pentyl-4-propylcyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function. Additionally, its structural features enable it to participate in various biochemical pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Cyclohexane: A simple cycloalkane with no substituents.
1-Methylcyclohexane: A cyclohexane ring with a methyl group at the first carbon.
1-Ethyl-4-methylcyclohexane: A cyclohexane ring with an ethyl group at the first carbon and a methyl group at the fourth carbon.
Uniqueness: 1-Pentyl-4-propylcyclohexane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both pentyl and propyl groups on the cyclohexane ring influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
432004-53-0 |
|---|---|
Formule moléculaire |
C14H28 |
Poids moléculaire |
196.37 g/mol |
Nom IUPAC |
1-pentyl-4-propylcyclohexane |
InChI |
InChI=1S/C14H28/c1-3-5-6-8-14-11-9-13(7-4-2)10-12-14/h13-14H,3-12H2,1-2H3 |
Clé InChI |
MIMPJWFVIIZSSW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCC(CC1)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


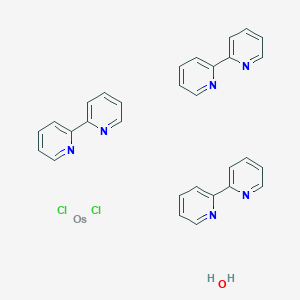
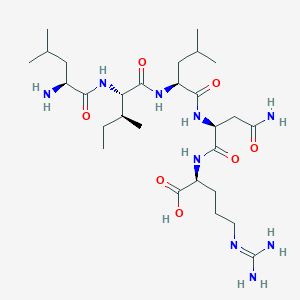
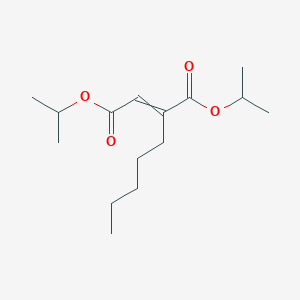
![(2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14241849.png)

![(3S)-3-[(2S)-butan-2-yl]-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B14241859.png)
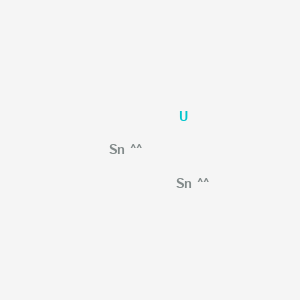
![1,4-Bis[2-(ethenyloxy)ethyl]cyclohexane](/img/structure/B14241874.png)
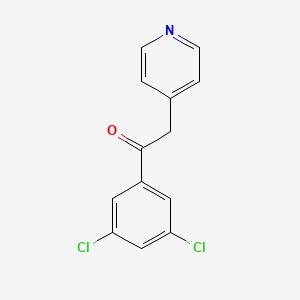
![4-Chloro-6-[(3-hydroxypropylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14241883.png)

